molecular formula C19H22ClN3 B11977144 N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B11977144
M. Wt: 327.8 g/mol
InChI Key: BBCJATHFFDATNK-KGENOOAVSA-N
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Description

N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 3-chlorobenzaldehyde with 4-(4-methylbenzyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction may produce benzylamines.

Scientific Research Applications

N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
  • N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperidine

Uniqueness

N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern on the benzylidene and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H22ClN3

Molecular Weight

327.8 g/mol

IUPAC Name

(E)-1-(3-chlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C19H22ClN3/c1-16-5-7-17(8-6-16)15-22-9-11-23(12-10-22)21-14-18-3-2-4-19(20)13-18/h2-8,13-14H,9-12,15H2,1H3/b21-14+

InChI Key

BBCJATHFFDATNK-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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